5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-2-29-16-21(23-22(17-29)26(35)32(28-23)20-6-4-3-5-7-20)25(34)31-14-12-30(13-15-31)24(33)18-8-10-19(27)11-9-18/h3-11,16-17H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCFYKCTFOALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridinone core, followed by the introduction of the piperazine moiety and the fluorobenzoyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a tool for studying cellular processes.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs, focusing on substituent patterns , synthetic strategies , and biological implications .
Table 1: Structural Comparison of Pyrazolo-Pyridine/Pyrimidine Derivatives
Key Observations:
Substituent Positional Isomerism :
- The target compound’s 4-fluorobenzoyl-piperazine substituent distinguishes it from the 2-fluorophenyl-piperazine analog in . This positional difference in fluorination may alter electronic properties (e.g., dipole moments) and receptor-binding affinity, as fluorinated aryl groups are critical in modulating pharmacokinetics.
Core Heterocyclic Systems: Pyrazolo[4,3-c]pyridinones (target compound) vs.
Synthetic Methodologies: The target compound’s synthesis likely involves piperazine coupling (similar to ), whereas analogs like MK72 are synthesized via multi-component reactions (e.g., condensation of hydrazines with nitriles or aldehydes). Pyrano-pyrazolo-pyrimidinones () are synthesized via hydrazine-mediated cyclization, highlighting divergent routes to fused heterocycles.
Biological Relevance: Arylpiperazine derivatives (e.g., , target compound) are associated with CNS receptor modulation (e.g., serotonin or dopamine receptors). Pyrazolo-pyrimidinones (e.g., ) are established phosphodiesterase (PDE) inhibitors, suggesting the target compound may share enzymatic targets.
Table 2: Pharmacokinetic and Physicochemical Properties (Inferred)
| Property | Target Compound | 2-Fluorophenyl Analog () | MK72 () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.8 | ~4.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Rotatable Bonds | 6 | 5 | 4 |
| Aqueous Solubility | Moderate | Moderate | Low |
Research Findings and Implications
- Fluorine Substitution: The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as fluorination often reduces oxidative metabolism.
- Piperazine Linker : The piperazine-1-carbonyl moiety (common in and 9) improves solubility and enables interactions with charged residues in enzyme active sites.
- Biological Activity: While direct data for the target compound are unavailable, structurally related pyrazolo-pyridinones exhibit antimicrobial () and CNS-modulatory activities (), suggesting overlapping therapeutic potentials.
Biological Activity
5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound belonging to the class of pyrazolopyridines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a pyrazolo[4,3-c]pyridine core substituted with an ethyl group and a piperazine moiety linked through a carbonyl group. The presence of the fluorobenzoyl group enhances its pharmacological profile.
Anticancer Properties
Recent studies have demonstrated the potential of this compound as an anticancer agent. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:
The compound exhibited lower GI50 values compared to standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), indicating its superior potency against certain cancer types.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase, thereby inhibiting cell division.
- DNA Damage : The compound induces DNA damage, which is critical for its anticancer activity.
Study on HepG2 Cells
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value of 1.22 μM, significantly lower than that of conventional treatments. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Study on MCF7 Cells
Another investigation focused on MCF7 breast cancer cells showed that this compound inhibited cell proliferation with an IC50 value of 0.44 μM. The study suggested that the compound interferes with estrogen receptor signaling pathways, which are crucial for MCF7 cell growth.
Q & A
Q. What in vivo models are appropriate for evaluating toxicity?
- Methodological Answer :
- Rodent Tox Studies : 28-day repeat-dose studies (e.g., Sprague-Dawley rats, 50 mg/kg/day) with histopathology and serum biomarker analysis .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay in bone marrow .
Data-Driven Research Questions
Q. How are bioisosteric replacements used to optimize its activity?
Q. What computational methods predict its polymorphic forms?
Q. How can synergistic combinations enhance its therapeutic potential?
Q. What strategies mitigate instability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
